molecular formula C18H15FN6O3 B3005229 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 946332-00-9

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B3005229
CAS No.: 946332-00-9
M. Wt: 382.355
InChI Key: QLUAFNRTONBGSR-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyridazinone core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and an acetamide side chain linked to a 5-methylisoxazol-3-yl moiety. Its molecular formula is C₂₁H₁₇FN₆O₃, with a molecular weight of 420.4 g/mol. Key structural attributes include:

  • 4-Fluorophenyl substituent: Enhances metabolic stability and binding affinity via hydrophobic and electronic effects.
  • 5-Methylisoxazole acetamide: A polar group that may improve solubility and target specificity.

Synthetic routes typically involve coupling reactions between pyrazolo[3,4-d]pyridazinone intermediates and activated acetamide derivatives under basic conditions (e.g., cesium carbonate in DMF) . Characterization relies on ¹H NMR, IR, and mass spectrometry, with distinct peaks for the fluorophenyl (δ ~7.2–7.8 ppm), methylisoxazole (δ ~2.3 ppm), and acetamide carbonyl (IR ~1680 cm⁻¹) groups .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3/c1-10-7-15(23-28-10)21-16(26)9-24-18(27)17-14(11(2)22-24)8-20-25(17)13-5-3-12(19)4-6-13/h3-8H,9H2,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUAFNRTONBGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyridazine core.
  • A 4-fluorophenyl substituent.
  • An acetamide functional group.
  • A 5-methylisoxazole moiety.

These structural components are believed to contribute to its unique biological properties.

Property Value
Molecular FormulaC₁₄H₁₂FN₅O₂
Molecular Weight301.28 g/mol
CAS Number946203-90-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Notably, the pyrazolo[3,4-d]pyridazine core is associated with kinase inhibition, which plays a critical role in cancer therapy. Kinases are enzymes that regulate various cellular functions through phosphorylation, and their dysregulation is often implicated in cancer progression.

Preliminary studies suggest that this compound may exhibit:

  • Kinase Inhibition : Potentially inhibiting specific kinases involved in tumor growth and survival.
  • Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer activity. For instance:

  • In vitro studies have shown cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
Cell Line IC₅₀ (µM) Reference
MCF-71.88 ± 0.11
A54926
HCT1160.39 ± 0.06

Other Biological Activities

In addition to anticancer effects, this compound may also possess:

  • Anti-inflammatory Properties : The presence of the isoxazole moiety suggests potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : Given the structural similarities with known antimicrobial agents, further studies could explore its efficacy against bacterial and fungal pathogens.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of related compounds:

  • Pyrazole Derivatives : Various derivatives have been screened for anticancer activity, showing IC₅₀ values ranging from 0.01 µM to over 40 µM against different cancer cell lines. For example:
    • Compound with IC₅₀ = 0.01 µM against MCF7 .
    • Compound with IC₅₀ = 42.30 µM against NCI-H460 .
  • Mechanistic Insights : Studies have indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest at specific phases (SubG1/G1), further corroborating its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines, including breast and lung cancer cells. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines with IC50 values ranging from 20 to 40 µM, indicating its potential as an anticancer agent .
  • Mechanism of Action : The mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are required to elucidate the specific molecular targets involved.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi:

  • Inhibition Studies : It has shown effective inhibition against both Gram-positive and Gram-negative bacterial strains. Notably, it displayed a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Broader Spectrum : The compound's efficacy extends to various fungal strains, suggesting a broad-spectrum antimicrobial activity that could be beneficial in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented:

  • Inflammation Models : In vivo studies using animal models have indicated that this compound can reduce inflammation markers significantly. This suggests its utility in treating conditions characterized by chronic inflammation .

Synthesis and Optimization

The synthesis of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves multicomponent reactions (MCRs), which are advantageous for creating complex structures efficiently. The optimization of reaction conditions has been crucial in improving yield and purity.

Case Studies

StudyApplicationFindings
AnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines with IC50 values < 40 µM.
AntimicrobialEffective against MRSA with MIC = 3.125 µg/mL; broad-spectrum activity noted.
Anti-inflammatoryReduced inflammatory markers in animal models; potential for chronic inflammation treatment.

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

  • Example : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (4f)
    • Molecular Formula : C₂₇H₂₀FClN₄O₂ (MW: 486.0 g/mol)
    • Key Differences :
  • Pyrazolo[3,4-b]pyridine core (vs. pyrazolo[3,4-d]pyridazinone).
  • 4-Chlorophenyl and phenyl substituents (vs. 4-fluorophenyl).
    • Physical Properties : Melting point = 214–216°C, higher than the target compound (likely due to increased aromatic stacking).
    • Bioactivity : Chlorophenyl groups may enhance cytotoxicity but reduce solubility compared to fluorophenyl .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Formula: C₂₉H₂₂F₂N₆O₃S (MW: 589.1 g/mol) Key Differences:
  • Pyrazolo[3,4-d]pyrimidine core (vs. pyridazinone).
  • Chromenone and sulfonamide substituents (vs. acetamide). Physical Properties: Melting point = 175–178°C; lower than the target compound due to reduced hydrogen bonding.

Substituent Modifications on Pyrazolo[3,4-d]pyridazinone

Variations at Position 4

Compound R Group at Position 4 Molecular Weight (g/mol) Melting Point (°C)
Target Compound Methyl 420.4 Not reported
2-(1-(4-Fluorophenyl)-4-isopropyl-... Isopropyl 454.5 Not reported
2-(4-Methyl-7-oxo-1-phenyl-...) Methyl 427.4 Not reported

Acetamide Side Chain Modifications

Compound Acetamide Substituent Molecular Formula LogP (Predicted)
Target Compound 5-Methylisoxazol-3-yl C₂₁H₁₇FN₆O₃ 2.1
N-(3-Acetamidophenyl)-2-(1-(4-fluoro... 3-Acetamidophenyl C₂₂H₁₉FN₆O₃ 1.8
2-(...)-N-(4-Trifluoromethylphenyl)... 4-Trifluoromethylphenyl C₂₁H₁₆F₃N₅O₂ 3.5
  • Key Insights :
    • Electron-withdrawing groups (e.g., trifluoromethyl) increase lipophilicity (LogP) but may reduce aqueous solubility.
    • Polar groups (e.g., acetamidophenyl) improve solubility but limit blood-brain barrier penetration .

Spectroscopic Profiles

  • ¹H NMR Shifts: Pyrazolo[3,4-d]pyridazinone protons: δ ~6.8–8.2 ppm (aromatic), δ ~2.3 ppm (methyl). Acetamide NH: δ ~10.1 ppm (broad singlet) .
  • IR Stretches :
    • C=O (amide): ~1680–1700 cm⁻¹.
    • C-F (fluorophenyl): ~1200 cm⁻¹ .

Q & A

Q. What synthetic methodologies are established for preparing this pyrazolo-pyridazine derivative?

The compound is synthesized via multi-step reactions involving cyclocondensation, alkylation, and amidation. For example, pyrazolo-pyridazine cores are typically formed by reacting α-chloroacetamides or substituted pyrimidines with hydrazine derivatives under reflux conditions. Subsequent functionalization (e.g., fluorophenyl and methylisoxazole substitutions) is achieved through nucleophilic substitution or coupling reactions. Reaction optimization often involves temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalysts like Pd for cross-coupling steps .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • X-ray crystallography : Resolves stereochemistry and confirms the pyrazolo-pyridazine scaffold .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl at N1, methylisoxazole at the acetamide group) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₂H₁₉ClFN₅O₄) and isotopic patterns .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational tools enhance reaction design for this compound’s derivatives?

Quantum chemical calculations (e.g., DFT) model reaction pathways, identifying transition states and energy barriers for key steps like cyclocondensation. Machine learning (ML) algorithms trained on reaction databases predict optimal conditions (e.g., solvent, catalyst) to minimize side products. Tools like COMSOL Multiphysics integrate reaction kinetics and fluid dynamics for scalable reactor design .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response normalization : Standardize assays (e.g., IC₅₀ measurements) using reference inhibitors to control for variability in cell lines or enzymatic batches.
  • Meta-analysis : Apply statistical models (ANOVA, Bayesian inference) to aggregate data from disparate studies, identifying outliers or confounding factors (e.g., solvent effects on bioavailability) .
  • Structure-activity relationship (SAR) mapping : Compare bioactivity across derivatives to isolate pharmacophore contributions (e.g., fluorophenyl’s role in target binding) .

Q. How can Design of Experiments (DoE) optimize synthesis yield and reproducibility?

Use factorial designs to screen variables (e.g., temperature, molar ratios, catalyst loading). For example:

FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)0.52.0
Reaction time (h)1224
Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 70% while maximizing yield .

Q. What in silico approaches predict pharmacokinetic properties?

  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), permeability (Caco-2 models), and toxicity (AMES test profiles) .

Methodological Challenges

Q. How to resolve spectral overlaps in NMR characterization of complex analogs?

  • 2D NMR (COSY, HSQC) : Distinguish overlapping peaks in crowded regions (e.g., methylisoxazole vs. pyridazine protons).
  • Isotopic labeling : Introduce ¹⁹F or ¹⁵N labels to track specific substituents .

Q. What reactor designs improve scalability for multi-step synthesis?

Continuous-flow reactors with immobilized catalysts enable precise control of residence time and temperature, reducing byproduct formation. Membrane separation modules (e.g., nanofiltration) isolate intermediates without manual purification .

Future Research Directions

  • Targeted delivery systems : Encapsulate the compound in lipid nanoparticles to enhance blood-brain barrier penetration for CNS applications.
  • Polypharmacology profiling : Screen against kinase panels to identify off-target effects and repurpose for dual therapeutic roles .

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